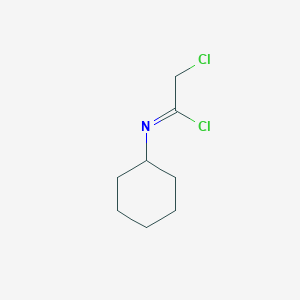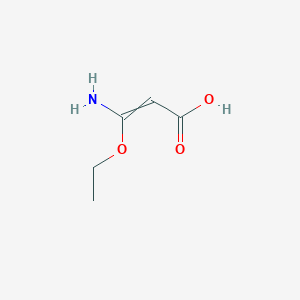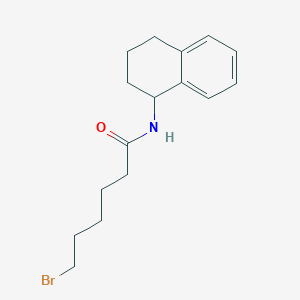![molecular formula C30H54O2S3 B14227806 {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene CAS No. 501944-27-0](/img/structure/B14227806.png)
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene is a synthetic organic compound characterized by the presence of multiple tert-butylsulfanyl groups and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene typically involves multiple steps:
Formation of tert-butylsulfanyl groups: This can be achieved by reacting tert-butylthiol with an appropriate alkyl halide under basic conditions.
Attachment to the benzene ring: The tert-butylsulfanyl groups are then introduced to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation of the benzene ring using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tert-butylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Use as a probe in studying biochemical pathways.
Medicine
Therapeutics: Investigation of its potential therapeutic effects in various diseases.
Diagnostics: Use in the development of diagnostic agents.
Industry
Polymer Production: Use as a monomer or additive in polymer synthesis.
Chemical Manufacturing: Application in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butylsulfanyl)benzene: A simpler analog with only one tert-butylsulfanyl group.
3-(tert-Butylsulfanyl)tetradecane: A similar compound with a different alkyl chain length.
Benzene sulfonyl chloride: A compound with a sulfonyl group attached to benzene but lacking tert-butylsulfanyl groups.
Uniqueness
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene is unique due to the combination of multiple tert-butylsulfanyl groups and a sulfonyl group on the same molecule, which may impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
501944-27-0 |
|---|---|
Molekularformel |
C30H54O2S3 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
[1-tert-butylsulfanyl-3-(2-tert-butylsulfanylethyl)tetradecan-3-yl]sulfonylbenzene |
InChI |
InChI=1S/C30H54O2S3/c1-8-9-10-11-12-13-14-15-19-22-30(23-25-33-28(2,3)4,24-26-34-29(5,6)7)35(31,32)27-20-17-16-18-21-27/h16-18,20-21H,8-15,19,22-26H2,1-7H3 |
InChI-Schlüssel |
BNUBTTIFRXXMHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCSC(C)(C)C)(CCSC(C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
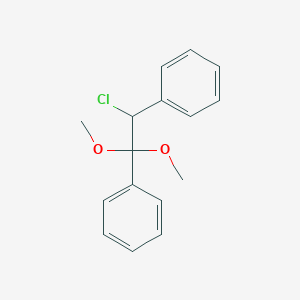
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
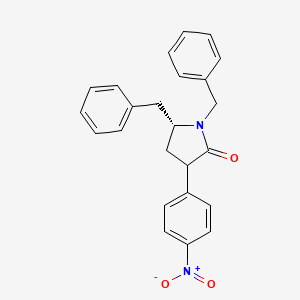
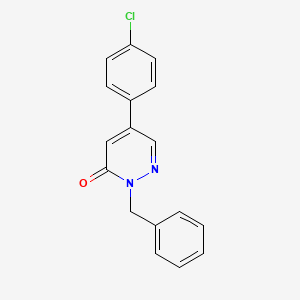
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
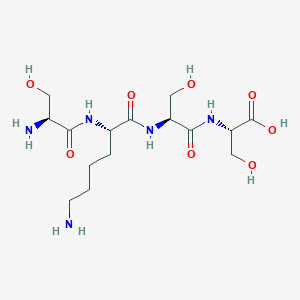
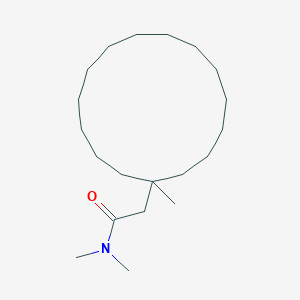
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
